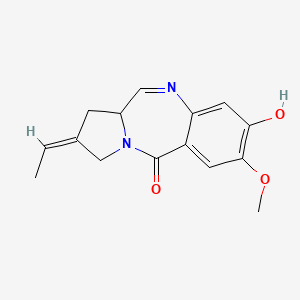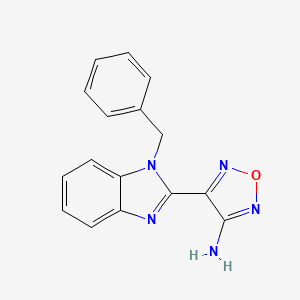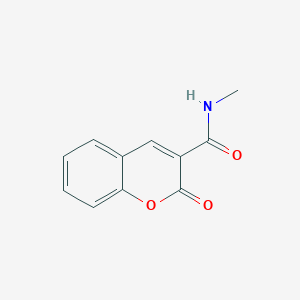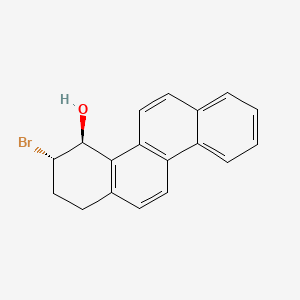
3-Phenyloxatriazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyloxatriazol-3-ium-5-olate is a mesoionic compound belonging to the class of oxadiazolium-5-olates. These compounds are known for their unique electronic structures, which allow them to participate in a variety of chemical reactions. The presence of both positive and negative charges within the same molecule makes them highly reactive and versatile in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxatriazol-3-ium-5-olate typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization with nitrous acid. This method yields the desired compound with good efficiency. The reaction conditions generally include maintaining a low temperature to prevent decomposition and using an acidic medium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the implementation of green chemistry principles, such as using ultrasound-assisted synthesis, has been explored to make the process more eco-friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyloxatriazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxatriazolium derivatives, which can have different functional groups attached to the phenyl ring or the oxadiazolium core. These derivatives often exhibit unique chemical and biological properties .
Applications De Recherche Scientifique
3-Phenyloxatriazol-3-ium-5-olate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyloxatriazol-3-ium-5-olate involves its interaction with biological molecules through its mesoionic structure. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to generate nitric oxide under certain conditions also contributes to its biological activity, particularly in vasodilation and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate: Known for its anticancer properties.
4-Acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1H-1,2,3-triazol-3-ium-5-olate: Exhibits significant antifungal activity.
4-Hydroxy-2,6-diaryl-2H-[1,2,3]triazolо[1,5-а]pyridin-8-ium-3-olates: Known for their fungicidal properties.
Uniqueness
3-Phenyloxatriazol-3-ium-5-olate stands out due to its mesoionic nature, which provides it with unique electronic properties and reactivity.
Propriétés
Numéro CAS |
57859-20-8 |
|---|---|
Formule moléculaire |
C7H5N3O2 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3-phenyloxatriazol-3-ium-5-olate |
InChI |
InChI=1S/C7H5N3O2/c11-7-8-10(9-12-7)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
BAIPLUJMSKDYGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=NOC(=N2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)



![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)
![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
